molecular formula C20H18BrNO2 B11932023 (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Cat. No.: B11932023
M. Wt: 384.3 g/mol
InChI Key: PSRRAEGTCHKAMX-HDMKZQKVSA-N
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Description

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromine atom, a methylphenyl group, and a cyclopentaquinoline core, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the cyclopentaquinoline core and introduce the bromine and methylphenyl groups through a series of substitution and addition reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis can be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinoline compounds.

Scientific Research Applications

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, altering their activity, and modulating downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,4S,9bS)-8-chloro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid
  • (3aR,4S,9bS)-8-fluoro-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

Uniqueness

The uniqueness of (3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid lies in its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interaction with biological targets.

Properties

Molecular Formula

C20H18BrNO2

Molecular Weight

384.3 g/mol

IUPAC Name

(3aR,4S,9bS)-8-bromo-4-(4-methylphenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxylic acid

InChI

InChI=1S/C20H18BrNO2/c1-11-5-7-12(8-6-11)18-15-4-2-3-14(15)16-9-13(21)10-17(20(23)24)19(16)22-18/h2-3,5-10,14-15,18,22H,4H2,1H3,(H,23,24)/t14-,15+,18+/m0/s1

InChI Key

PSRRAEGTCHKAMX-HDMKZQKVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@@H]3CC=C[C@@H]3C4=C(N2)C(=CC(=C4)Br)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Br)C(=O)O

Origin of Product

United States

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